molecular formula C14H17N3O B12474723 (4Z)-5-methyl-2-phenyl-4-[(propan-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-phenyl-4-[(propan-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12474723
M. Wt: 243.30 g/mol
InChI Key: GHFBIMVFLSGTLA-UHFFFAOYSA-N
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Description

4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an isopropylimino group, a methyl group, and a phenyl group attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-phenyl-1H-pyrazol-3-one with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays for its potential therapeutic effects.

    Medicine: Research has explored its use as a lead compound for developing new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
  • 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one derivatives
  • Other pyrazolone derivatives

Uniqueness

4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropylimino group, a methyl group, and a phenyl group attached to a pyrazolone core sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-methyl-2-phenyl-4-(propan-2-yliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H17N3O/c1-10(2)15-9-13-11(3)16-17(14(13)18)12-7-5-4-6-8-12/h4-10,16H,1-3H3

InChI Key

GHFBIMVFLSGTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC(C)C

Origin of Product

United States

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